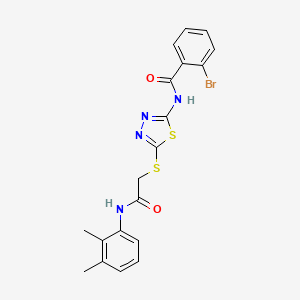

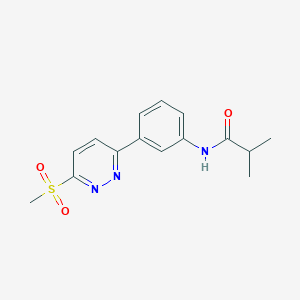

![molecular formula C16H12FNOS2 B2837415 N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896345-50-9](/img/structure/B2837415.png)

N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(benzo[b]thiophen-5-yl)-2-((4-fluorophenyl)thio)acetamide” is a complex organic compound. It contains a benzothiophene moiety, which is a sulfur-containing aromatic compound that closely resembles benzene in its chemical and physical properties . It also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aromatic rings, the sulfur atom, and the fluorine atom. For example, the sulfur atom in thiophenes can participate in various reactions .Aplicaciones Científicas De Investigación

Phosphoinositide 3-Kinase (PI3K)/mTOR Dual Inhibitors

- A study by Stec et al. (2011) investigated phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors, focusing on various 6,5-heterocycles for improved metabolic stability. This research is significant in understanding the role of such compounds in inhibiting key pathways in cancer and other diseases (Stec et al., 2011).

Synthesis of Acetamide Derivatives with Anti-inflammatory Activity

- Sunder and Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and found significant anti-inflammatory activity in some compounds (Sunder & Maleraju, 2013).

Enhancing Antibiotic Efficacy

- Venturelli et al. (2007) explored benzo[b]thiophene-2-ylboronic acid derivatives to enhance the efficacy of beta-lactam antibiotics, highlighting the potential of these compounds in overcoming antibiotic resistance (Venturelli et al., 2007).

Synthesis and Anticancer Activity of Benzothiazole Derivatives

- Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings and evaluated their antitumor activity, demonstrating the potential of these compounds in cancer therapy (Yurttaş, Tay, & Demirayak, 2015).

Antimicrobial Activity of Sulfide and Sulfone Derivatives

- Badiger et al. (2013) synthesized a series of sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide and assessed their antimicrobial activity, contributing to the development of new antimicrobial agents (Badiger, Mulla, Khazi, & Khazi, 2013).

Analgesic Properties of Acetamide Derivatives

- Kaplancıklı et al. (2012) studied the analgesic properties of certain acetamide derivatives, providing insights into their potential as pain-relieving agents (Kaplancıklı, Altıntop, Turan-Zitouni, Ozdemir, & Can, 2012).

Radioligands for Peripheral Benzodiazepine Receptors

- Zhang et al. (2003) evaluated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as a potent radioligand for peripheral benzodiazepine receptors, useful in brain imaging studies (Zhang et al., 2003).

Mecanismo De Acción

Direcciones Futuras

The future directions for research and development involving this compound would depend on its properties and potential applications. For example, if it shows promise as an insecticide, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its environmental impact .

Propiedades

IUPAC Name |

N-(1-benzothiophen-5-yl)-2-(4-fluorophenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FNOS2/c17-12-1-4-14(5-2-12)21-10-16(19)18-13-3-6-15-11(9-13)7-8-20-15/h1-9H,10H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYFWTUHUHJVLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SCC(=O)NC2=CC3=C(C=C2)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FNOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Dimethylamino)-3-formyl-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2837339.png)

![N-(3-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2837340.png)

![N-(5-((3-chloro-2-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2837342.png)

![2-fluoro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclopentan-1-amine](/img/structure/B2837344.png)

![7-Benzyl-3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2837347.png)

![(E)-methyl 2-(6-((2,5-dimethoxybenzoyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2837350.png)

![tert-butyl N-{[1-(pyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B2837352.png)

![2-(2,4-dichlorophenoxy)-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2837355.png)